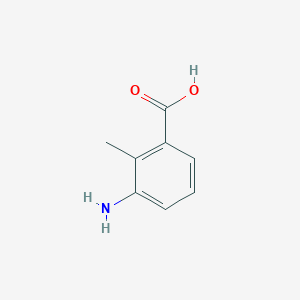

3-Amino-2-methylbenzoic acid

描述

Significance and Role in Organic Synthesis

The molecular structure of 3-Amino-2-methylbenzoic acid, featuring both an amino and a carboxylic acid group attached to a benzene (B151609) ring, allows for a wide range of chemical reactions, making it a valuable component in organic synthesis. solubilityofthings.com It serves as a key intermediate in the synthesis of diverse compounds, including dyes and agrochemicals. chemimpex.com Researchers value this compound for its role in creating novel molecules, particularly in the development of anti-inflammatory and analgesic agents. chemimpex.com

Interdisciplinary Research Relevance

The utility of this compound extends across several scientific disciplines. In pharmaceutical development, it is a key component in synthesizing various drugs. chemimpex.com Biochemical research utilizes it as a building block for amino acid derivatives, which are vital for studying protein interactions and enzyme activities. chemimpex.com In the field of polymer chemistry, this compound can be integrated into polymer matrices to improve their properties, leading to the creation of advanced materials for coatings and adhesives. chemimpex.com Furthermore, it is used in developing analytical methods for detecting and quantifying amino acids in biological samples and has applications in cosmetic formulations to enhance skin hydration. chemimpex.com

Historical Context of Related Aminobenzoic Acids in Chemical Literature

The broader family of aminobenzoic acids, which includes isomers like para-aminobenzoic acid (PABA), has been documented in chemical literature since the late 19th and early 20th centuries. acs.orgnih.gov PABA, for instance, was known as a chemical compound as early as 1863. nih.gov Initially referred to as "vitamin Bx," PABA is no longer classified as a vitamin for humans because it is produced by the gut microbiome. wikipedia.org Historically, aminobenzoic acids have been instrumental as precursors in the synthesis of various organic molecules, including folic acid and certain dyes. acs.orgnih.gov The study of these compounds has provided a foundation for the synthesis and application of more complex derivatives like this compound.

Chemical and Physical Properties

The physical and chemical characteristics of this compound are fundamental to its application in various chemical processes.

| Property | Value |

| Molecular Formula | C8H9NO2 |

| Molecular Weight | 151.16 g/mol |

| Melting Point | 180-186 ºC |

| Appearance | Off-white to light brown powder |

| Synonyms | 3-Amino-2-toluic acid |

| CAS Number | 52130-17-3 |

Data sourced from Chem-Impex. chemimpex.com

Isomeric Forms and Comparative Analysis

This compound is one of several isomers of aminomethylbenzoic acid. Other isomers include 2-amino-3-methylbenzoic acid and p-aminobenzoic acid (PABA). While they share the same molecular formula, the arrangement of the functional groups on the benzene ring leads to different chemical and physical properties, and consequently, different applications. For example, PABA has been widely used in sunscreens due to its UV-absorbing properties. nih.govwikipedia.org The specific positioning of the amino and methyl groups in this compound influences its reactivity and makes it particularly suitable for certain synthetic pathways.

Synthesis and Manufacturing Processes

The production of this compound can be achieved through various synthetic routes, both on a laboratory and industrial scale.

Established and Novel Laboratory-Scale Synthesis Methods

In a laboratory setting, derivatives of aminobenzoic acids can be synthesized through methods such as the addition of amine-based moieties to a carbonyl group or through a Mannich three-component synthesis. nih.gov Another approach involves the reaction of aminobenzoic acids with aromatic halides in the presence of pyridine (B92270). nih.gov

Industrial-Scale Production

A common industrial method for producing 3-methyl-2-aminobenzoic acid starts with m-xylene (B151644). google.com This process involves the chlorination of m-xylene to produce 2-chloro-m-xylene, followed by catalytic oxidation to yield 3-methyl-2-chlorobenzoic acid. google.com The final step is an ammoniation reaction under alkaline conditions to produce 3-methyl-2-aminobenzoic acid. google.com This method is noted for its simplicity and relatively low cost. google.com

Applications in Chemical Synthesis

The unique structure of this compound makes it a valuable precursor and building block in the synthesis of a variety of chemical compounds.

Precursor for Heterocyclic Compounds

While specific examples for this compound are not detailed in the provided search results, related aminobenzoic acids are known to be precursors for heterocyclic compounds. For instance, PABA is a precursor for the biosynthesis of folic acid, a vital vitamin. nih.gov The reactivity of the amino and carboxylic acid groups in aminobenzoic acids makes them suitable for constructing ring systems found in many heterocyclic compounds.

Building Block for Pharmaceutical Intermediates

This compound is an important chemical intermediate with wide applications in the pharmaceutical industry. google.com It is a key raw material in the synthesis of various pharmaceutical products. chemimpex.com For example, it is used to synthesize chlorantraniliprole, an insecticide with high activity and low toxicity to mammals, fish, and birds. google.com

Role in Agrochemicals and Materials Science

Beyond pharmaceuticals, this compound plays a role in the development of agrochemicals. chemimpex.comgoogle.com As mentioned, it is a precursor to the insecticide chlorantraniliprole, which has a significant market due to its environmental friendliness. google.com In materials science, this compound's ability to be incorporated into polymer matrices allows for the enhancement of material properties, making it valuable for creating advanced coatings and adhesives. chemimpex.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-amino-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHMLZGICSEKIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52130-17-3 | |

| Record name | 3-Amino-2-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52130-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 52130-17-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Route Optimization for 3 Amino 2 Methylbenzoic Acid and Its Derivatives

Established Synthetic Pathways to 3-Amino-2-methylbenzoic Acid

The preparation of this compound can be achieved through several established methods, each with distinct advantages and considerations.

Catalytic Reduction of Nitro Precursors

A prevalent and effective method for synthesizing this compound involves the catalytic reduction of a nitro precursor, most commonly 2-methyl-3-nitrobenzoic acid. googleapis.comgoogle.com This transformation is typically carried out using a heterogeneous catalyst in the presence of a hydrogen source.

Palladium on Carbon (Pd/C): The use of palladium supported on carbon is a widely documented method for this reduction. google.comevitachem.com The reaction generally proceeds under hydrogen gas pressure in a suitable solvent, such as methanol (B129727) or ethanol. googleapis.comgoogleapis.com This method is favored for its high efficiency and the relative ease of catalyst removal by filtration.

Platinum Oxide (PtO₂): Platinum oxide, also known as Adams' catalyst, is another effective catalyst for the hydrogenation of 2-methyl-3-nitrobenzoic acid. googleapis.com A solution of the nitro compound in methanol can be hydrogenated over platinum oxide, followed by filtration of the catalyst and evaporation of the solvent to yield the desired amino acid. googleapis.com

Other Catalysts: Besides palladium and platinum, other catalysts like Raney nickel have also been employed for the liquid phase catalytic hydrogenation of 3-nitro-2-methylbenzoic acid. google.com A patented method describes using 6504K nickel catalyst under elevated temperature and pressure to achieve a high yield and purity of the final product. google.com

| Catalyst | Precursor | Key Reaction Conditions | Reported Advantages | Reference |

|---|---|---|---|---|

| Palladium/Carbon (Pd/C) | 2-Methyl-3-nitrobenzoic acid | Hydrogen gas, Methanol solvent | High efficiency, ease of catalyst removal | google.comevitachem.com |

| Platinum Oxide (PtO₂) | 2-Methyl-3-nitrobenzoic acid | Hydrogen gas (55 psi), Methanol solvent, 45 minutes | Effective for hydrogenation | googleapis.com |

| 6504K Nickel | 3-Nitro-2-methylbenzoic acid | Liquid phase, 125°C, 2.0 MPa pressure, Water solvent | High yield (>95%), high purity (>99%), environmentally friendly | google.com |

Alkylation-Based Synthetic Approaches

Alkylation reactions offer an alternative route to this compound and its derivatives. One patented approach involves the amination of 3-methyl-2-chlorobenzoic acid. google.com This process starts with the chlorination of m-xylene (B151644), followed by oxidation to 3-methyl-2-chlorobenzoic acid. google.com The final step is an ammoniation reaction under alkaline conditions to yield 3-methyl-2-aminobenzoic acid. google.com This method is presented as a simpler, more cost-effective, and environmentally friendly alternative to the traditional nitration and reduction pathway. google.com

Direct Amine Synthesis Strategies

Direct C-H amination of benzoic acids represents a more atom-economical approach to installing amino groups. ibs.re.kr While direct C-H amination often leads to ortho-aminated products, strategies have been developed to achieve meta- and para-substitution. ibs.re.kr One such strategy involves an iridium-catalyzed C-H amidation of benzoic acids with sulfonyl azides, followed by a protodecarboxylation step to yield meta- or para-substituted aniline (B41778) derivatives. ibs.re.kr Although not a direct synthesis of this compound itself, this methodology highlights advanced strategies for introducing amino groups to benzoic acid scaffolds.

Synthesis of Advanced Derivatives Incorporating this compound

The versatile functional groups of this compound allow for its incorporation into a variety of more complex molecules through reactions such as esterification and diazotization.

Esterification Reactions for Functionalized Compounds

The carboxylic acid group of this compound can readily undergo esterification with various alcohols to form functionalized ester compounds.

Eugenol (B1671780) Esterification: A notable example is the esterification with eugenol (4-allyl-2-methoxyphenol). The reaction between this compound and eugenol can be carried out in dichloromethane (B109758) at room temperature using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. mdpi.com This reaction yields 4-allyl-2-methoxyphenyl 3-amino-2-methylbenzoate. mdpi.com Studies have shown that this particular eugenol ester exhibits increased biological activity compared to eugenol itself. mdpi.com

| Reactants | Reagents/Catalysts | Solvent | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| This compound, Eugenol | DCC, DMAP | Dichloromethane | 4-allyl-2-methoxyphenyl 3-amino-2-methylbenzoate | 46-56% | mdpi.com |

Diazotization and Subsequent Transformations

The amino group of this compound can be converted into a diazonium salt, which is a versatile intermediate for introducing other functional groups at the 3-position.

Synthesis of 3-hydroxy-2-methylbenzoic acid: The diazotization of this compound, typically with sodium nitrite (B80452) in an acidic medium, followed by heating the resulting diazonium salt solution, leads to the formation of 3-hydroxy-2-methylbenzoic acid. google.com This phenolic compound is a known byproduct in some syntheses of related compounds. googleapis.com

Synthesis of 3-methoxy-2-methylbenzoic acid: A one-pot process for preparing 3-methoxy-2-methylbenzoic acid from this compound has been developed. googleapis.com This involves treating the amino acid with concentrated sulfuric acid in methanol, followed by the addition of sodium nitrite. googleapis.com This method avoids the isolation of the intermediate diazonium salt and directly yields the methoxylated product. googleapis.com This derivative is an important intermediate in the synthesis of certain insecticides.

| Starting Material | Key Reagents | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| This compound | Sodium nitrite, Acid | Diazonium salt | 3-Hydroxy-2-methylbenzoic acid | google.com |

| This compound | Methanol, Sulfuric acid, Sodium nitrite | Diazonium salt (in situ) | 3-Methoxy-2-methylbenzoic acid | googleapis.com |

Formation of Hydrazines and Related Compounds

The synthesis of hydrazine (B178648) derivatives from this compound is a key transformation for creating various bioactive molecules. One common method involves the conversion of the carboxylic acid to an acid hydrazide. For instance, this compound can be reacted with hydrazine hydrate (B1144303) in a suitable solvent like absolute ethanol, typically under reflux conditions, to yield the corresponding hydrazide. sapub.org This intermediate serves as a versatile building block for further chemical modifications.

Another important route to hydrazine compounds starts with the diazotization of the amino group in this compound. This is achieved by treating the starting material with a mineral acid, such as hydrochloric acid, followed by the addition of sodium nitrite at low temperatures to form a diazonium salt. patsnap.com This reactive intermediate can then be subjected to reduction by a sulfur-containing agent like sodium sulfite (B76179) to form a hydrazyl sulfur complex, which upon hydrolysis, yields the desired 3-hydrazino-4-methyl-benzoic acid. patsnap.com

These hydrazine derivatives are crucial in the synthesis of various compounds, including those with potential insecticidal activity. For example, N'-substituted-N-(3-methoxy-2-methylbenzoyl)hydrazines have been prepared and investigated for their biological properties. googleapis.com The synthesis of such compounds often involves the initial preparation of this compound, for example, by the hydrogenation of 2-methyl-3-nitrobenzoic acid over a platinum oxide catalyst. googleapis.com

The following table summarizes a typical reaction for the formation of a hydrazine derivative from this compound:

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| This compound | Hydrazine hydrate | 3-Amino-2-methylbenzohydrazide | Absolute ethanol, reflux | sapub.org |

| 3-Amino-4-methylbenzoic acid | 1. Hydrochloric acid, Sodium nitrite 2. Sodium sulfite | 3-Hydrazino-4-methyl-benzoic acid | Aqueous solution, low temperature | patsnap.com |

Integration into Heterocyclic Systems

This compound and its derivatives are valuable precursors for the synthesis of a wide range of heterocyclic compounds. The amino and carboxylic acid functionalities present in the molecule provide reactive sites for cyclization reactions, leading to the formation of fused ring systems.

One significant application is in the synthesis of quinazolin-4(3H)-one derivatives. These compounds are known to possess a broad spectrum of biological activities. sapub.org The synthesis can be initiated by reacting 2-amino-3-methylbenzoic acid (an isomer of the title compound) with an appropriate reagent to form a benzoxazinone, which is then treated with hydrazine hydrate to yield 3-amino-2-methyl-quinazolin-4(3H)-one. sapub.org This amino-quinazoline can then serve as a platform for the introduction of various other heterocyclic moieties like 1,3,4-thiadiazole, 1,3,4-oxadiazole, and 1,2,4-triazole (B32235) through reactions with appropriate reagents. sapub.org For example, reaction of the hydrazide derivative with carbon disulfide in the presence of potassium hydroxide (B78521) can lead to the formation of oxadiazole or triazole rings. sapub.org

Furthermore, this compound can be utilized as a coupling component in the synthesis of azo dyes containing heterocyclic systems like 1,3-benzothiazole. atbuftejoste.com.ng In this process, a diazonium salt derived from a benzothiazole (B30560) derivative is coupled with this compound to produce a bathochromic dye. atbuftejoste.com.ng The presence of the amino and methyl groups on the benzoic acid ring influences the electronic properties and, consequently, the color of the resulting dye. atbuftejoste.com.ng

The thiophene (B33073) ring, another important heterocycle, can also be incorporated into structures derived from aminobenzoic acids, contributing to potential biological activity through aromatic interactions.

Synthesis of Schiff Base Adducts

Schiff bases, characterized by the imine or azomethine group (-C=N-), are synthesized through the condensation of a primary amine with a carbonyl compound (aldehyde or ketone). researchgate.netuomustansiriyah.edu.iq this compound, with its primary amino group, readily undergoes this reaction with various aldehydes and ketones to form Schiff base adducts. sapub.orgajol.info

The synthesis typically involves refluxing a mixture of this compound or its derivatives with the chosen carbonyl compound in a suitable solvent like ethanol. sapub.orgajol.info For instance, 3-amino-2-methyl-quinazolin-4(3H)-one, derived from 2-amino-3-methylbenzoic acid, can be reacted with different aldehydes or ketones to produce a variety of Schiff's bases. sapub.org

These Schiff base ligands are of significant interest in coordination chemistry as they can form stable complexes with various transition metal ions. ajol.infoprimescholars.com The coordination often occurs through the azomethine nitrogen and other donor atoms present in the ligand, such as the oxygen of the carboxyl group or a hydroxyl group. researchgate.netprimescholars.com The resulting metal complexes have been investigated for their potential biological activities, including antibacterial and antifungal properties. researchgate.netajol.info

The formation of Schiff bases and their metal complexes can be characterized by various spectroscopic techniques. For example, in the IR spectrum, the disappearance of the C=O stretching vibration of the aldehyde/ketone and the appearance of a new band corresponding to the C=N stretching vibration confirm the formation of the Schiff base. sapub.orgprimescholars.com

Stereoselective Synthesis and Chiral Resolution Strategies (e.g., Fmoc protection)

Stereoselective synthesis and chiral resolution are critical aspects in the preparation of enantiomerically pure compounds, which is often essential for their biological activity. While specific examples detailing the stereoselective synthesis or chiral resolution of this compound itself are not prevalent in the provided search results, general principles and related methodologies can be discussed.

Fmoc Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for amines, particularly in peptide synthesis. acs.orgresearchgate.net This strategy can be applied to the amino group of this compound or its derivatives to prevent unwanted side reactions during subsequent synthetic steps. acs.org The Fmoc group is stable under various reaction conditions but can be readily removed using a base, such as piperidine (B6355638) in DMF. acs.org In the context of complex molecule synthesis, Fmoc protection can be crucial for directing the reaction pathway, for instance, by preventing the formation of undesired byproducts like quinoxalinones. acs.org

Chiral Resolution: Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers. This can be achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated based on their different physical properties, such as solubility. google.comgoogle.com The desired enantiomer is then recovered by removing the chiral auxiliary. google.com While a specific protocol for this compound is not detailed, this general approach is applicable to chiral amines and carboxylic acids. Common chiral resolving agents include chiral acids or bases, such as derivatives of tartaric acid or chiral amines. google.com

Stereoselective Synthesis: This approach aims to directly synthesize a single stereoisomer. This can be accomplished by using chiral catalysts, chiral auxiliaries, or by employing enzymes (biocatalysis). researchgate.netgoogle.com For example, in the synthesis of chiral amino acids, enzymes like ω-transaminases can be used for kinetic resolution or asymmetric amination. researchgate.net While not directly applied to this compound in the provided results, these modern synthetic methods represent the state-of-the-art for obtaining enantiomerically pure building blocks. google.com

Cyclic Peptide Architectures and Nanotube Formation

This compound has been successfully incorporated into the primary sequence of cyclic peptides, leading to the formation of self-assembling peptide nanotubes. nih.govacs.org These nanotubes are formed by the stacking of cyclic peptides through intermolecular hydrogen bonds, creating a hollow tubular structure. acs.org

The design of these cyclic peptides can also influence the nanotube growth process, making it compatible with polymer processing techniques. nih.gov This demonstrates a viable approach towards the development of advanced nanomaterials with tunable properties. nih.gov

The following table highlights the key features of using this compound in cyclic peptide nanotubes:

| Feature | Description | Reference |

| Functionality | Introduces a methyl group into the nanotube interior. | nih.govresearchgate.net |

| Assembly | Does not compromise the formation of high-aspect-ratio nanotubes. | nih.gov |

| Processability | Allows for modulation of the nanotube growth process for compatibility with polymer processing. | nih.gov |

| Application | Enables the creation of molecularly defined porous membranes. | nih.govacs.org |

Biaryl System Construction via Coupling Reactions (e.g., Suzuki-Miyaura coupling, Meerwein arylation)

The construction of biaryl systems is a fundamental transformation in organic synthesis, and coupling reactions are the most powerful tools for this purpose. This compound and its derivatives can be utilized in these reactions to create complex biaryl structures.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide is a versatile method for forming carbon-carbon bonds. libretexts.org Derivatives of this compound, such as 2-bromo-3-methylbenzoic acid, can be used as the organohalide component in Suzuki-Miyaura coupling reactions. beilstein-journals.org For example, the coupling of 2-bromo-3-methylbenzoic acid amides with 1-naphthaleneboronic acids has been successfully developed to synthesize axially chiral biaryl compounds in high yields. beilstein-journals.org The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. beilstein-journals.orgresearchgate.net

Meerwein Arylation: The Meerwein arylation is an organic reaction that involves the addition of an aryl diazonium salt to an electron-poor alkene, usually catalyzed by a metal salt. wikipedia.org The amino group of this compound can be converted to a diazonium salt, which can then be used in a Meerwein arylation reaction. This reaction proceeds via a radical mechanism, where the aryl radical adds to the alkene. wikipedia.orgnih.gov The Meerwein arylation and related reactions like the Gomberg-Bachmann reaction provide routes to unsymmetrical biaryls. libretexts.orgpku.edu.cn

The following table provides a general overview of these coupling reactions:

| Reaction | Reactant 1 (from this compound derivative) | Reactant 2 | Catalyst | Product | Reference |

| Suzuki-Miyaura Coupling | 2-Bromo-3-methylbenzoic acid amide | Arylboronic acid | Palladium complex with phosphine ligand | Biaryl compound | beilstein-journals.org |

| Meerwein Arylation | Aryl diazonium salt (from this compound) | Electron-poor alkene | Metal salt (e.g., copper salt) | Arylated alkene | wikipedia.org |

Mechanistic Investigations of Reactions Involving 3 Amino 2 Methylbenzoic Acid and Its Derivatives

Reaction Kinetics and Thermodynamic Profiles

The study of reaction kinetics and thermodynamics provides fundamental insights into the feasibility, spontaneity, and rate of chemical transformations. For 3-Amino-2-methylbenzoic acid, these properties are critical for processes like purification, derivatization, and formulation.

Detailed Research Findings:

Thermodynamic studies on the dissolution of this compound in various monosolvents have been conducted to understand its solubility behavior, which is essential for crystallization and purification processes. researchgate.net The dissolution process has been found to be endothermic and spontaneous, indicating that it absorbs heat from the surroundings and proceeds without external energy input once initiated. researchgate.net

While comprehensive kinetic data for every reaction of this compound is not extensively documented, studies on related aminobenzoic acid isomers provide valuable models. For instance, investigations into the gas-phase internal proton transfer of protonated para-aminobenzoic acid (p-ABA) have elucidated the reaction kinetics and the role of catalysts like single methanol (B129727) or ammonia (B1221849) molecules in facilitating the transfer. researchgate.net Such studies use techniques like ion trap mass spectrometry to measure reaction rates and identify intermediates. researchgate.net In the synthesis of derivatives, such as through sulfamoylation, temperature control is critical to manage exothermic reactions.

The table below summarizes the thermodynamic properties of the dissolution process for this compound.

| Thermodynamic Parameter | Observation | Implication for Dissolution Process |

| Enthalpy of Solution (ΔHsol) | Positive (Endothermic) | The system absorbs heat from its surroundings as the compound dissolves. |

| Gibbs Free Energy of Solution (ΔGsol) | Negative (Spontaneous) | The dissolution process is thermodynamically favorable and occurs spontaneously. |

| Entropy of Solution (ΔSsol) | Positive | The system becomes more disordered as the solid solute dissolves into the solvent. |

| Data derived from studies on the dissolution of this compound. researchgate.net |

Role of Catalysis in Derivative Formation and Yield Optimization

Catalysis is fundamental to the synthesis of this compound and its subsequent conversion into various derivatives. Catalysts are employed to increase reaction rates, improve selectivity, and enable reactions under milder conditions, which are all key to optimizing product yield and purity.

Detailed Research Findings:

A primary route for synthesizing this compound involves the liquid-phase catalytic hydrogenation of 3-nitro-2-methylbenzoic acid. google.com This process utilizes metal catalysts, with various forms of nickel (such as Raney nickel or nickel on a diatomite support) being particularly effective. google.com This method is noted for its high yield (over 95%) and the high purity of the resulting product (over 99%), with a simple post-treatment process. google.com Another synthetic approach involves the ammoniation of 3-methyl-2-chlorobenzoic acid, which is catalyzed by copper compounds like CuCl, achieving yields of approximately 88.6%. google.com

In the formation of derivatives, catalysis plays a multifaceted role. For example, in the sulfamoylation of this compound to produce compounds like 3-((N,N-Dimethylsulfamoyl)amino)-2-methylbenzoic acid, a base such as pyridine (B92270) or triethylamine (B128534) is used to scavenge the HCl byproduct and facilitate the nucleophilic substitution. The kinetics of such reactions can be further enhanced through the use of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB), especially in biphasic systems.

Yield optimization is achieved by carefully controlling reaction parameters, often informed by catalytic performance. The choice of solvent, for instance, can significantly impact reaction efficiency and product purity. Microwave-assisted synthesis has also been shown to dramatically reduce reaction times from hours to minutes while maintaining comparable yields.

The table below illustrates the effect of different solvents on the yield and purity in a derivative synthesis reaction.

| Solvent | Reaction Efficiency (%) | Purity (%) |

| Acetic acid | 91 | 95 |

| Tetrahydrofuran (THF) | 88 | 93 |

| Dichloromethane (B109758) (DCM) | 85 | 90 |

| Data aggregated for the synthesis of 3-((n,n-Dimethylsulfamoyl)amino)-2-methylbenzoic acid. |

Furthermore, studies on aminobenzoic acids as catalysts themselves have revealed structure-function relationships. In hydrazone formation, anthranilic acid (2-aminobenzoic acid) is a more efficient catalyst than 3-aminobenzoic acid, which in turn is more efficient than 4-aminobenzoic acid. nih.gov This suggests that the ortho-carboxylate group acts as a general acid catalyst, participating in intramolecular proton transfer to accelerate the reaction—a mechanistic insight that underscores the importance of substituent positioning. nih.gov

Proton Transfer and Tautomerism Mechanisms in Substituted Aminobenzoic Acids

Substituted aminobenzoic acids are excellent models for investigating fundamental chemical processes like proton transfer and tautomerism due to the presence of both an acidic (carboxylic) and a basic (amino) functional group. rsc.orgnih.gov The relative positions of these groups, as in this compound, significantly influence these mechanisms.

Detailed Research Findings:

Proton Transfer: In the gas phase, aminobenzoic acids can be protonated at two primary sites: the amine nitrogen (N-protonation) or the carbonyl oxygen of the carboxylic acid (O-protonation). nih.govnih.gov The preferred site of protonation is determined by the substitution pattern, which affects the basicity of the two groups through inductive and resonance effects. nih.gov Studies using infrared multiple photon dissociation (IRMPD) spectroscopy and computational chemistry have shown that for para-aminobenzoic acid (PABA), the proton resides on the carboxylic acid group. nih.gov Conversely, for meta-aminobenzoic acid (MABA) and ortho-aminobenzoic acid (OABA), protonation occurs on the amine group. nih.gov In the case of the ortho-isomer, the proximity of the two groups allows the proton to be shared between the amine and the carbonyl oxygen. rsc.orgnih.gov As this compound is an ortho-substituted aminobenzoic acid, its behavior is expected to be similar to that of OABA.

The table below summarizes the preferred gas-phase protonation sites for aminobenzoic acid isomers.

| Isomer | Preferred Protonation Site | Method of Determination |

| para-Aminobenzoic acid (PABA) | Carboxylic Acid (O-protonation) | IRMPD Spectroscopy, DFT Calculations |

| meta-Aminobenzoic acid (MABA) | Amine (N-protonation) | IRMPD Spectroscopy, DFT Calculations |

| ortho-Aminobenzoic acid (OABA) | Amine (N-protonation), with proton sharing | IRMPD Spectroscopy, DFT Calculations |

| Data based on gas-phase studies. nih.gov |

Tautomerism: Derivatives of this compound can exhibit tautomerism, a phenomenon where isomers (tautomers) readily interconvert. A common form is imine-enamine tautomerism in Schiff bases, which are formed by the condensation reaction of an amine with an aldehyde or ketone. researchgate.netjournal-vniispk.ru Studies on the condensation products of 4-aminobenzoic acid with propanal have demonstrated the existence of a tautomeric equilibrium between the imine form and the enamine form in solution. researchgate.netjournal-vniispk.ru The position of this equilibrium is influenced by factors such as the solvent; for example, the imine form can be stabilized through stronger hydrogen bonding with a protic solvent like ethanol. researchgate.net In other cases, such as the condensation products of aminobenzoic acids with 3-formylacetylacetone, the enamine tautomer is dominant, stabilized by a strong intramolecular hydrogen bond between the amine proton and a carbonyl oxygen. nih.gov

Covalent Bond Formation Mechanisms in Dyeing Processes

This compound serves as a precursor or coupling component in the synthesis of various dyes, particularly azo dyes. chemimpex.comatbuftejoste.com.ng The mechanism by which these dyes covalently bond to fabrics is central to their function, ensuring color fastness and durability.

Detailed Research Findings:

The most prominent mechanism involving aminobenzoic acid derivatives in dyeing is the formation of azo dyes. This process involves two main steps:

Diazotization: The primary aromatic amino group of this compound is converted into a diazonium salt. This reaction is typically carried out in an acidic solution (e.g., acetic and sulfuric acid) with sodium nitrite (B80452) at low temperatures (0–5°C). rasayanjournal.co.in The resulting diazonium ion (-N≡N⁺) is a highly reactive electrophile.

Azo Coupling: The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or a naphthol derivative. atbuftejoste.com.ngrasayanjournal.co.in The diazonium ion attacks the electron-rich ring in an electrophilic aromatic substitution reaction, forming a stable azo bond (-N=N-). This azo group, linking two aromatic rings, acts as a chromophore and is responsible for the color of the dye. rasayanjournal.co.in

The table below provides examples of azo dyes synthesized from a structurally similar precursor, 3-amino-4-methylbenzoic acid, and their properties.

| Dye Name | Coupling Component | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |

| 2-[(E)-(2,3-dihydroxyphenyl)diazenyl]-4-methylbenzoic acid | Resorcinol | C₁₄H₁₂N₂O₄ | 272.0 | 82 |

| 3-[(E)-(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzoic acid | 2-Naphthol | C₁₈H₁₄N₂O₃ | 306.0 | 85 |

| Data from the synthesis of novel toluic acid-based azo dyes. rasayanjournal.co.in |

Other modern dyeing technologies employ different covalent bonding mechanisms. For instance, some reactive dyes contain a diazirine moiety. researchgate.net Upon heating, this group expels nitrogen gas to form a highly reactive carbene intermediate, which can then insert into C-H bonds present in synthetic fibers like polypropylene, forming a direct, stable covalent bond. researchgate.net Another approach involves modifying the fiber itself, such as the cationisation of cellulose (B213188). nih.gov In this method, reactive dyes can form covalent bonds with hydroxyl groups present on the cationic modifying agent under mild, eco-friendly conditions, rather than reacting directly with the cellulose backbone. nih.gov

Spectroscopic Characterization and Structural Elucidation of 3 Amino 2 Methylbenzoic Acid and Its Molecular Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon-¹³ (¹³C).

¹H NMR: In the ¹H NMR spectrum of 3-Amino-2-methylbenzoic acid, distinct signals corresponding to the different types of protons in the molecule are observed. The spectrum, typically recorded in a solvent like DMSO-d₆, reveals the chemical shifts, multiplicities, and integration values for each proton. chemicalbook.com The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet, while the methyl protons show a characteristic singlet. The protons of the amino and carboxylic acid groups are also observable, often as broad singlets.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. chemicalbook.com For this compound, distinct peaks are observed for the carboxylic acid carbon, the aromatic carbons, and the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the positions of the amino and methyl substituents. chemicalbook.comresearchgate.net

Table 1: NMR Data for this compound in DMSO-d₆

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~12.5 | s (broad) | -COOH |

| ¹H | 7.04-7.15 | m | Aromatic CH |

| ¹H | ~6.74 | m | Aromatic CH |

| ¹H | ~5.3 | s (broad) | -NH₂ |

| ¹H | ~2.2 | s | -CH₃ |

| ¹³C | ~168 | -COOH | |

| ¹³C | ~149 | C-NH₂ | |

| ¹³C | ~132 | C-CH₃ | |

| ¹³C | ~129, ~118, ~117, ~115 | Aromatic CH | |

| ¹³C | ~17 | -CH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. Data compiled from multiple sources. chemicalbook.comchemicalbook.comrsc.org

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Key vibrational frequencies include a broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid appears as a strong band around 1700 cm⁻¹. The N-H stretching vibrations of the primary amine group are observed as two bands in the region of 3300-3500 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic ring and the methyl group are seen, along with various bending vibrations that provide a fingerprint for the molecule. dergipark.org.tr

Table 2: Key IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic acid) | 2500-3300 | Broad, Strong |

| N-H stretch (Amine) | 3300-3500 | Medium (two bands) |

| C-H stretch (Aromatic) | 3000-3100 | Medium to Weak |

| C-H stretch (Methyl) | 2850-2960 | Medium |

| C=O stretch (Carboxylic acid) | 1680-1710 | Strong |

| C=C stretch (Aromatic) | 1450-1600 | Medium to Strong |

| N-H bend (Amine) | 1550-1650 | Medium |

| O-H bend (Carboxylic acid) | 1300-1440 | Medium |

| C-N stretch | 1250-1350 | Medium |

Note: The exact frequencies can be influenced by the physical state of the sample (solid, liquid, or gas) and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the molecular weight is 151.16 g/mol . nist.gov In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass spectrum of this compound would show a molecular ion peak at m/z 151. nist.gov Common fragmentation pathways may include the loss of a hydroxyl group (-OH) to give a peak at m/z 134, or the loss of a carboxyl group (-COOH) to give a peak at m/z 106. Further fragmentation of the aromatic ring can also occur.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π → π* and n → π* electronic transitions within the conjugated system of the benzene ring and the attached functional groups. The presence of the amino and carboxyl groups influences the position and intensity of these absorption maxima. For comparison, 3-aminobenzoic acid exhibits absorption maxima at 194 nm, 226 nm, and 272 nm. sielc.com

X-ray Diffraction Studies for Solid-State Structures and Supramolecular Assemblies

Computational Chemistry and Theoretical Modeling of 3 Amino 2 Methylbenzoic Acid Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. For derivatives of 3-Amino-2-methylbenzoic acid, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are utilized for geometry optimization. arabjchem.orgresearchgate.netanalis.com.my These calculations help in determining the most stable molecular conformations by finding the lowest energy structure.

Theoretical studies on related benzoic acid derivatives have demonstrated good agreement between optimized geometrical parameters calculated via DFT and experimental data obtained from X-ray crystallography. jocpr.com The analysis extends to vibrational frequencies, which, when scaled, align well with experimental infrared and Raman spectra. researchgate.netjocpr.com Furthermore, DFT is instrumental in calculating electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and stability. researchgate.netuobasrah.edu.iq For instance, a larger energy gap implies higher stability and lower reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis, another facet of DFT studies, provides insights into intramolecular charge transfer and the nature of atomic orbitals. researchgate.netjocpr.com

Table 1: Calculated Energy Gap Values for a Related Co-crystal uobasrah.edu.iq

| Method | Energy Gap (eV) |

| LDA | 2.888 |

| PBE-GGA | 2.965 |

| EV-GGA | 3.090 |

| mBJ | 3.838 |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.govnih.gov For systems involving this compound derivatives, MD simulations can elucidate conformational changes and intermolecular interactions, particularly in different environments like aqueous solutions. whiterose.ac.uk These simulations are crucial for understanding the stability of different molecular forms (polymorphs) and their behavior at various temperatures. whiterose.ac.uk

By simulating the movement of atoms and molecules, MD can predict the stability of protein-ligand complexes, which is vital for drug design. nih.govnih.gov Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the radius of gyration are analyzed to assess the stability and conformational changes of the system throughout the simulation. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. mdpi.comresearchgate.net For derivatives of aminobenzoic acid, QSAR models are developed to predict their potential as therapeutic agents, for instance, as antimicrobial or anticancer agents. chitkara.edu.indergipark.org.tr

These models are mathematical equations that use molecular descriptors (physicochemical properties) to predict the biological activity of a compound. chitkara.edu.in 2D-QSAR models can identify key physicochemical parameters influencing biological activity, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide insights into the 3D structural requirements for activity. dergipark.org.trnih.gov Statistical validation of these models is essential to ensure their predictive power. dergipark.org.tr

Virtual Screening and Ligand-Protein Interaction Studies (e.g., for insecticidal activity)

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. plos.orgfrontiersin.org In the context of this compound derivatives, virtual screening can be employed to identify potential candidates for specific biological activities, such as insecticidal properties. mdpi.com

This process often involves molecular docking, where the ligand (small molecule) is fitted into the active site of the target protein. mdpi.comfrontierspartnerships.org The binding affinity, calculated as binding energy, helps in ranking the potential candidates. plos.org Subsequent molecular dynamics simulations can then be used to analyze the stability of the ligand-protein complex and the key amino acid residues involved in the interaction. plos.orgfrontierspartnerships.org This approach can help in identifying potential targets for insecticidal activity, such as odorant-binding proteins or acetylcholinesterase. mdpi.com

Thermodynamic Parameter Prediction and Validation (e.g., enthalpy of sublimation, energy gap values)

Computational methods are also employed to predict the thermodynamic properties of organic compounds like this compound. core.ac.uk The enthalpy of sublimation, a key parameter, can be estimated using various models, including those based on quantum mechanical data and quantitative structure-property relationship (QSPR) models. core.ac.ukunt.edu

The prediction of sublimation thermodynamics is crucial for understanding the phase behavior of a compound. core.ac.uk Theoretical models utilize crystal lattice energy minimization to predict these properties. core.ac.uk The accuracy of these predictions is often validated by comparing them with experimental data. acs.org The energy gap between the HOMO and LUMO, calculated using DFT, is another important thermodynamic parameter that relates to the molecule's electronic stability. uobasrah.edu.iq

Table 2: Comparison of Predicted and Experimental Sublimation Enthalpies for a Set of Organic Compounds core.ac.uk

| Method | RMSE (kJ/mol) |

| Random Forest | 12.33 |

| Support Vector Machines | 12.87 |

| Partial Least Squares | 13.23 |

Chiroptical Properties via Computational Methods (e.g., ECD studies)

Chiroptical properties, such as those measured by Electronic Circular Dichroism (ECD), are essential for determining the stereochemistry of chiral molecules. rsc.orgresearchgate.net Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to simulate ECD spectra. researchgate.netresearchgate.net

For complex molecules, these computational approaches can help in assigning the absolute configuration by comparing the calculated spectra with the experimental ones. researchgate.net The choice of functional and basis set in the TD-DFT calculations can influence the accuracy of the simulated spectra. researchgate.net These studies are crucial for understanding how different substituents on a chiral scaffold can affect the molecule's optical properties. researchgate.net

Applications of 3 Amino 2 Methylbenzoic Acid in Advanced Materials and Polymer Science

Incorporation into Polymer Matrices for Enhanced Properties (e.g., coatings, adhesives)

3-Amino-2-methylbenzoic acid is utilized in polymer chemistry to create advanced materials with improved characteristics. The compound can be integrated into polymer matrices to enhance their intrinsic properties. chemimpex.com This makes it a valuable component in the formulation of high-performance materials such as specialized coatings and adhesives. chemimpex.com The bifunctional nature of the molecule, with its reactive amine and carboxylic acid groups, allows it to act as a monomer or an additive in polymerization processes. This incorporation can lead to polymers with increased thermal stability, modified mechanical strength, and altered surface properties, depending on the polymer system and the concentration of the incorporated acid. A related compound, methyl 3-amino-2-fluorobenzoate, is also noted for its use in synthesizing functional polymers for high-performance coatings, adhesives, and fibers, suggesting that benzoic acid derivatives with amino groups are a key area of research for developing materials with improved thermal stability and chemical resistance. echemi.com

Design of Liquid Crystalline Materials (e.g., hockey-stick-shaped molecules)

A significant application of this compound is in the design and synthesis of advanced liquid crystals (LCs). It serves as a key central core unit for creating unsymmetrical, bent-core molecules often described as "hockey-stick-shaped." nih.govrsc.org These molecules exhibit unique mesogenic properties that are intermediate between conventional rod-like (calamitic) and bent-core liquid crystals. rsc.org

Research has demonstrated the synthesis of four-ring, achiral, bent-core molecules where this compound forms the central bending unit, connected to other aromatic rings via ester and imine linkages. nih.govrsc.org The specific geometry of this compound results in a distinct bent angle in the final molecule, reported to be approximately 147°. rsc.org

These hockey-stick-shaped molecules have been shown to exhibit a variety of liquid crystal phases, including nematic and smectic phases (SmA and SmC). rsc.org Of particular note is the development of materials with "de Vries-like" properties, which are characterized by a very small layer shrinkage (as low as 0.19% to 0.68%) at the transition from the smectic A to the smectic C phase. rsc.org This property is highly desirable for applications in ferroelectric liquid crystal displays. rsc.org

Furthermore, when used as dopants in a nematic liquid crystal host, these molecules can significantly enhance the flexoelectric polarization of the mixture. nih.gov This effect is attributed to the unique molecular shape and high dipole moments of the dopant molecules. nih.gov

| Molecule Type | Central Core | Key Properties/Findings | Reference |

| Hockey-stick Dopants (SK 1-6, SK 1-8) | This compound | High flexoelectric polarization; (eₛ – eₑ) values of 0.182 and 0.204 nC/m in a nematic host. | nih.gov |

| Unsymmetrical Bent-Core Molecules | This compound | Exhibit "de Vries-like" properties with layer shrinkage of 0.19% to 0.68%; show SmA–SmC phase sequence. | rsc.org |

| Four-ring Bent-Core Compounds | 2-Methyl 3-amino benzoic acid | Form a wide-range enantiotropic nematic phase. | |

| Photochromic Bent Molecules | This compound | Designed with imine, ester, and photochromic azo linking moieties. | nahrainuniv.edu.iq |

This table summarizes findings on liquid crystalline materials derived from this compound.

Development of Azo Dyes and Colorant Chemistry (e.g., bathochromic shift, eugenol-based dyes)

This compound is a valuable precursor in the synthesis of azo dyes, which are a major class of synthetic colorants used widely in the textile industry. sciforum.netmdpi.com Its primary amine group can be readily converted into a diazonium salt, which then couples with an activated aromatic compound to form the characteristic azo (–N=N–) linkage. mdpi.com

A notable example is the synthesis of novel azo dyes derived from eugenol (B1671780), a natural compound from clove oil. sciforum.netmdpi.com In this process, the diazonium salt of this compound is reacted with eugenol to produce a new dye, specifically 3-((5-allyl-2-hydroxy-3-methoxyphenyl)diazenyl)-2-methylbenzoic acid. mdpi.comresearchgate.net

A key finding in this area is the influence of the methyl group on the spectral properties of the resulting dye. The presence of the methyl group at the ortho position to the carboxylic acid in the this compound starting material causes a bathochromic shift (a shift to a longer wavelength) in the maximum absorption (λmax) of the dye compared to a similar dye without the methyl group. researchgate.net This demonstrates how the substitution pattern on the amine precursor can be used to tune the color of the final product. These eugenol-based dyes have shown potential for dyeing polyamide fabrics, exhibiting moderate to good wash fastness. sciforum.net

| Dye Precursor | Resulting Dye with Eugenol | λmax in Ethanol (nm) | log ε in Ethanol | Key Observation | Reference |

| 3-Aminobenzoic acid | 3-((5-allyl-2-hydroxy-3-methoxyphenyl)diazenyl)benzoic acid (3a) | 341 | 4.39 | Baseline for comparison. | researchgate.net |

| This compound | 3-((5-allyl-2-hydroxy-3-methoxyphenyl)diazenyl)-2-methylbenzoic acid (3b) | 347 | 3.84 | Bathochromic shift due to methyl group. | researchgate.net |

| 3-Amino-4-methylbenzoic acid | 3-((5-allyl-2-hydroxy-3-methoxyphenyl)diazenyl)-4-methylbenzoic acid (3c) | 347 | 4.09 | Bathochromic shift due to methyl group. | researchgate.net |

This table presents the absorption data for eugenol-based azo dyes, highlighting the effect of the methyl group from this compound.

Applications in Medicinal Chemistry and Biological Research

Utilization as a Pharmaceutical Intermediate

3-Amino-2-methylbenzoic acid is a versatile building block in the synthesis of a variety of pharmaceutical compounds and other biologically active molecules. chemimpex.comruifuchems.com Its unique structure, featuring an aromatic ring substituted with amino, methyl, and carboxylic acid groups, provides a reactive scaffold for creating more complex molecules. chemimpex.com This compound serves as a crucial intermediate in the production of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic medications. chemimpex.comchemimpex.com Its role as a precursor is significant in both research and industrial settings for synthesizing novel therapeutic agents. chemimpex.comruifuchems.com The adaptability of this compound allows for its use in diverse chemical reactions, making it a valuable component in the drug discovery and development process. smolecule.comindiamart.com

Design and Synthesis of Biologically Active Molecules

The distinct chemical architecture of this compound makes it a valuable starting material for the synthesis of a wide range of biologically active molecules. chemimpex.com Its structural features are leveraged by researchers to design and develop novel compounds with specific therapeutic properties.

Anti-inflammatory and Analgesic Agent Development

A significant application of this compound is in the creation of new anti-inflammatory and analgesic agents. chemimpex.comchemimpex.com The compound serves as a key precursor in the synthesis of molecules designed to alleviate pain and inflammation. chemimpex.com Derivatives of benzoic acid have demonstrated the ability to inhibit cyclooxygenase (COX) activity, a key mechanism in inflammation, suggesting a pathway through which compounds derived from this compound may exert their effects. researchgate.net The development of novel quinazolin-4-one derivatives from aminobenzoic acid has also yielded compounds with demonstrated anti-inflammatory and analgesic properties. sapub.org

Insecticidal Compound Derivatization (e.g., eugenol (B1671780) esters against Spodoptera frugiperda cell line)

In the field of agrochemical research, this compound has been utilized in the synthesis of novel insecticidal compounds. One notable example is its use in creating eugenol esters. mdpi.comresearchgate.net Eugenol, a natural compound, exhibits insecticidal properties, and its derivatization can lead to enhanced activity. mdpi.com

In a specific study, this compound was reacted with eugenol to produce 4-allyl-2-methoxyphenyl 3-amino-2-methylbenzoate. mdpi.comresearchgate.net This ester derivative was then tested for its insecticidal activity against the Spodoptera frugiperda (fall armyworm) Sf9 cell line. mdpi.comresearchgate.net

The results indicated that the eugenol ester derived from this compound exhibited significant insecticidal activity, causing a nearly 50% loss of viability in the Sf9 cells at a concentration of 100 µg/mL. mdpi.com This demonstrated an increased toxicity compared to eugenol itself. mdpi.com

| Compound | Target Cell Line | Concentration | Effect on Cell Viability |

| 4-allyl-2-methoxyphenyl 3-amino-2-methylbenzoate | Spodoptera frugiperda (Sf9) | 100 µg/mL | ~50% loss |

Table 1: Insecticidal Activity of a this compound Derivative

Anti-Apoptotic Agent Research (e.g., Bcl-XL inhibitors)

Derivatives of benzoic acid are being investigated for their potential as anti-cancer agents, specifically as inhibitors of anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.govresearchgate.netnih.gov These proteins are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. nih.govnih.gov

While direct studies on this compound as a Bcl-xL inhibitor are not specified, the broader class of substituted benzoic acids has been a focus of research. For instance, the design of 2,5-substituted benzoic acid scaffolds has led to the development of dual inhibitors of Mcl-1 and Bfl-1, which are also members of the Bcl-2 family. nih.gov Some of these compounds have shown selectivity over Bcl-xL. nih.gov Conversely, other research efforts have focused on developing dual inhibitors of both MCL-1 and BCL-xL from aminosalicylic acid scaffolds. nih.gov The development of small molecule inhibitors that can block the function of these anti-apoptotic proteins is an active area of cancer research. researchgate.net

Peptide Chemistry and Unnatural Amino Acid Derivatives

This compound is classified as an unnatural amino acid derivative. Unnatural amino acids are crucial in peptide chemistry and drug discovery as they allow for the creation of novel peptide-based molecules with enhanced properties, such as increased stability and biological activity.

The incorporation of unnatural amino acids like this compound into peptide chains can introduce conformational constraints and new functionalities. For example, a cyclic peptide containing this compound was designed to form functionalized nanotubes. researchgate.net This demonstrates the utility of this compound in creating unique, self-assembling molecular structures. researchgate.net Furthermore, research on other unnatural amino acids, such as those derived from 5-amino-2-methoxybenzoic acid, has shown their ability to mimic tripeptide β-strands and form β-sheet-like structures, which is significant for studying protein-protein interactions. researchgate.net

Agrochemical Development

Beyond its specific application in insecticidal derivatives, this compound is recognized as a valuable intermediate in the broader field of agrochemical development. chemimpex.com Its chemical properties allow it to serve as a building block for a range of agrochemicals, including herbicides and pesticides. chemimpex.com The versatility of this compound makes it a key component in the synthesis of new and more effective agricultural products. chemimpex.comchemimpex.com

Biochemical Research Tool for Protein Interactions and Enzyme Activities

This compound and its derivatives are valuable tools in biochemical research, particularly for investigating protein-protein interactions (PPIs) and enzyme activities. chemimpex.comrsc.org These molecules can serve as building blocks for creating more complex structures or act as molecular probes to explore the binding sites and functional mechanisms of biological macromolecules. chemimpex.com

The unique structure of this compound, featuring an aromatic ring with both amino and methyl groups, allows for diverse chemical modifications. chemimpex.com This versatility enables researchers to synthesize libraries of related compounds to probe the specific interactions between proteins. The modulation of PPIs is a significant area of research for developing new therapeutic agents, including antibiotics. rsc.org For instance, understanding how small molecules can disrupt essential bacterial PPIs offers a promising strategy for combating multidrug-resistant bacteria. rsc.org

In the context of enzyme studies, derivatives of benzoic acid have been shown to influence catalytic activity. While direct studies on this compound's specific enzyme inhibition are not extensively detailed in the provided results, the broader class of benzoic acid derivatives is known to interact with enzymes. For example, certain benzoic acid derivatives can recover the catalytic activity of mutated enzymes, such as human glutathione (B108866) transferase A1-1. nih.gov This suggests that the carboxylate group and other substituents on the benzoic acid ring can play a crucial role in binding to enzyme active sites and modulating their function. nih.gov

Furthermore, aminobenzoic acids are recognized as important building blocks in the biosynthesis of non-ribosomal peptides (NRPs), which exhibit a wide range of biological activities, including antimicrobial and antitumor properties. jst.go.jp The study of how enzymes like non-ribosomal peptide synthetases (NRPSs) recognize and incorporate aryl acid building blocks, such as aminobenzoic acids, is crucial for engineering novel bioactive compounds. jst.go.jp Research on reprogrammed NRPS enzymes has demonstrated that modifications to the enzyme's substrate recognition site can alter its specificity for different aminobenzoic acid isomers, highlighting the subtle yet critical role of the amino group's position in molecular recognition. jst.go.jp

Interaction Studies in Biological Systems

The study of this compound's interactions within biological systems encompasses its physicochemical properties that influence its behavior in assays and formulations, such as its buffering capacity and compatibility with other components in drug formulations.

Buffering Capacity: The ability of a compound to resist changes in pH is critical in many biological research applications. While specific data on the pKa of this compound is not provided in the search results, a structurally related compound, 3-Amino-2-(methylamino)benzoic acid hydrochloride, is noted for its role as a buffering agent, particularly in the pH range of 6 to 8.5. This makes it useful for maintaining stable pH levels in biochemical assays and cell culture media, which is essential for enzyme activity and stability. smolecule.com The general class of aminobenzoic acids can act as buffers due to the presence of both an acidic carboxylic group and a basic amino group.

Drug Formulation Compatibility: The solubility and stability of this compound are important considerations for its use in drug formulations. It is described as having favorable solubility and stability under various conditions, which enhances its utility. chemimpex.comchemimpex.com These properties are crucial for developing effective drug delivery systems. chemimpex.comchemimpex.com The compatibility of a compound with other excipients and the active pharmaceutical ingredient is vital to ensure the final product's efficacy and shelf-life. Interaction studies in this context would assess potential chemical reactions or physical changes that could impact the formulation's performance.

The research into derivatives of this compound further highlights its role in formulation science. For example, the creation of different esters or the substitution of functional groups can significantly alter properties like lipophilicity, which in turn affects membrane permeability and bioavailability.

Analytical Method Development and Separation Techniques

Chromatographic Applications

3-Amino-2-methylbenzoic acid is frequently analyzed and utilized in various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). bldpharm.com Commercial preparations of the compound often specify a purity of ≥99.0%, which is typically verified by HPLC. ruifuchemical.comruifuchems.com

While specific, detailed methods for this compound are often proprietary, the analytical approaches for its isomers are well-documented and applicable. For instance, a method for separating the isomers 2-aminobenzoic acid, 3-aminobenzoic acid, and 4-aminobenzoic acid uses a Primesep 100 reversed-phase/cation-exchange column. sielc.com This mixed-mode chromatography approach achieves baseline separation using a mobile phase of acetonitrile (B52724) and a phosphoric acid buffer, with UV detection at 230 nm. sielc.com Such methods highlight the potential for high-resolution separation of closely related aminobenzoic acid isomers.

Furthermore, LC-MS/MS methods are suitable for the analysis of aminobenzoic acid isomers in complex mixtures. mdpi.com These methods often employ reversed-phase columns and mobile phases consisting of acetonitrile and acidified water (e.g., with acetic or formic acid), coupled with mass spectrometry for sensitive and selective detection. mdpi.com The compound also serves as a reference standard in the development of analytical methods for quantifying related compounds in complex mixtures.

Development of Analytical Methods for Detecting and Quantifying Amino Acids in Biological Samples

The detection and quantification of amino acids and their derivatives in biological matrices are crucial for metabolic studies and clinical diagnostics. This compound is utilized in the development of such analytical methods. creative-proteomics.com The analysis of amino-containing compounds in complex biological samples like plasma or tissue often requires robust techniques that can handle matrix effects and achieve high sensitivity. nih.govlcms.cz

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred technique for this purpose due to its high specificity and sensitivity. creative-proteomics.comnih.gov For many amino acids, analysis is challenging due to their high polarity and low volatility. To overcome this, derivatization is often employed to enhance chromatographic retention and detection sensitivity. creative-proteomics.comnih.gov Reagents such as 3-(chlorosulfonyl)benzoic acid can be used to tag analytes, improving their ionization efficiency and chromatographic behavior in reversed-phase systems. acs.org

A relevant example of methodology is the use of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation. hawach.comquechers.eu This approach, originally developed for pesticide analysis, has been adapted for various analytes, including veterinary drugs and other metabolites in complex matrices like food products. hawach.comquechers.eu The QuEChERS procedure involves an initial extraction with an organic solvent like acetonitrile, followed by a partitioning step using salts and a subsequent clean-up step known as dispersive solid-phase extraction (d-SPE) to remove interfering matrix components like lipids and pigments. hawach.comnih.gov The resulting clean extract is then suitable for analysis by LC-MS/MS or GC-MS. This approach demonstrates a practical framework for extracting and analyzing aminobenzoic acid isomers from challenging biological samples.

Solubility Determination in Various Solvents

The solubility of this compound is a critical parameter for its purification, recrystallization, and formulation in industrial and laboratory settings. A comprehensive study determined its solubility in twelve different monosolvents using a gravimetric method at temperatures ranging from 288.15 K to 328.15 K under atmospheric pressure. acs.org

The study investigated its solubility in alcohols (methanol, ethanol, 1-propanol, isopropyl alcohol, 1-butanol, isobutyl alcohol, 2-butanol), esters (methyl acetate, ethyl acetate, propyl acetate), water, and acetonitrile. acs.org The findings showed that the solubility of this compound increases with rising temperature in all tested solvents. acs.org

Generally, the solubility behavior adheres to the "like dissolves like" principle. acs.org In alcohol solvents, solubility is positively correlated with the polarity of the solvent, with the exceptions of isopropyl alcohol and 2-butanol, whose high hydrogen bond acceptor propensity leads to different behavior. acs.org The solubility in alcohols and esters was found to be higher than in water and acetonitrile. acs.org The experimental mole fraction solubility data (x1) across various temperatures (T/K) is presented in the table below.

| T/K | Methanol (B129727) | Ethanol | 1-Propanol | Isopropyl alcohol | 1-Butanol | Isobutyl alcohol | 2-Butanol | Methyl acetate | Ethyl acetate | Propyl acetate | Water | Acetonitrile |

|---|---|---|---|---|---|---|---|---|---|---|---|---|

| 288.15 | 0.0195 | 0.0163 | 0.0131 | 0.0142 | 0.0112 | 0.0091 | 0.0125 | 0.0068 | 0.0051 | 0.0039 | 0.0003 | 0.0031 |

| 293.15 | 0.0231 | 0.0192 | 0.0156 | 0.0169 | 0.0134 | 0.0109 | 0.0149 | 0.0083 | 0.0063 | 0.0049 | 0.0004 | 0.0039 |

| 298.15 | 0.0272 | 0.0227 | 0.0185 | 0.0199 | 0.0159 | 0.013 | 0.0176 | 0.0101 | 0.0078 | 0.0061 | 0.0005 | 0.0048 |

| 303.15 | 0.032 | 0.0268 | 0.0219 | 0.0235 | 0.0188 | 0.0154 | 0.0208 | 0.0122 | 0.0096 | 0.0075 | 0.0006 | 0.006 |

| 308.15 | 0.0375 | 0.0315 | 0.0259 | 0.0277 | 0.0222 | 0.0182 | 0.0246 | 0.0146 | 0.0117 | 0.0093 | 0.0007 | 0.0074 |

| 313.15 | 0.0438 | 0.0369 | 0.0305 | 0.0326 | 0.0261 | 0.0215 | 0.029 | 0.0175 | 0.0142 | 0.0114 | 0.0008 | 0.0091 |

| 318.15 | 0.0511 | 0.0432 | 0.0359 | 0.0383 | 0.0307 | 0.0253 | 0.0342 | 0.0209 | 0.0171 | 0.0138 | 0.001 | 0.0112 |

| 323.15 | 0.0594 | 0.0504 | 0.0421 | 0.0449 | 0.036 | 0.0298 | 0.0402 | 0.0248 | 0.0206 | 0.0167 | 0.0012 | 0.0136 |

| 328.15 | 0.0689 | 0.0587 | 0.0492 | 0.0525 | 0.0421 | 0.0349 | 0.0471 | 0.0294 | 0.0246 | 0.0201 | 0.0014 | 0.0165 |

Table 1: Experimental mole fraction solubility (x1) of this compound in 12 solvents at different temperatures (T/K). Data sourced from the Journal of Chemical & Engineering Data. acs.org

常见问题

Basic Questions

Q. What spectroscopic techniques are recommended for confirming the structural identity of 3-Amino-2-methylbenzoic acid?

- Methodological Answer :

-

Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the aromatic proton environment and substitution pattern. The methyl and amino groups will show distinct shifts (e.g., methyl at ~2.5 ppm, aromatic protons at 6.5–7.5 ppm).

-

Infrared (IR) Spectroscopy : Identify functional groups such as the carboxylic acid (C=O stretch ~1700 cm), amino group (N–H stretch ~3300 cm), and aromatic C–H bonds.

-

High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% as per industrial standards) using a C18 column with UV detection at 254 nm .

-

Melting Point Analysis : Compare observed melting point (178–181°C) with literature values to confirm identity .

Technique Key Parameters Expected Outcomes NMR DMSO-d6, 200–400 MHz Aromatic splitting patterns, methyl group confirmation IR KBr pellet, 400–4000 cm Functional group fingerprints HPLC C18 column, acetonitrile/water gradient Purity ≥98%

Q. What are the safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a NIOSH-approved respirator if dust is generated .

- Ventilation : Perform reactions in a fume hood to avoid inhalation of particulates.

- Spill Management : Collect spills using a HEPA-filter vacuum; avoid dry sweeping to prevent dust dispersion .

- Storage : Store in airtight containers at −20°C to prevent degradation. Keep away from oxidizers (e.g., peroxides) .

Q. How is this compound typically synthesized?

- Methodological Answer :

- Coupling Reactions : Use Ullmann or Buchwald-Hartwig amination to introduce the amino group to a methyl-substituted benzoic acid precursor.

- Purification : Recrystallize from ethanol/water mixtures to remove unreacted starting materials.

- Quality Control : Validate synthesis via TLC (Rf ~0.6 in hexane/EtOAc 1:1) and mass spectrometry (MW 151.16 g/mol) .

Advanced Research Questions

Q. How can computational tools predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Retrosynthesis Software : Use AI-driven platforms (e.g., Synthia) to propose synthetic pathways based on similar benzoic acid derivatives .

- Molecular Dynamics (MD) : Simulate interactions in solvent environments (e.g., DMSO) to optimize reaction conditions .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Orthogonal Assays : Compare results from cytotoxicity (MTT assay), apoptosis (Annexin V staining), and gene expression (qPCR) to confirm activity .

- Dose-Response Studies : Test across a wide concentration range (1 nM–100 µM) to identify non-linear effects.

- Interference Checks : Include controls for autofluorescence (common in benzoic acid derivatives) in fluorescence-based assays .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer :

-

Accelerated Stability Testing : Incubate at pH 2–12 (37°C) and monitor degradation via HPLC.

-

Degradation Products : Identify by-products (e.g., decarboxylated amines) using LC-MS. Under acidic conditions, protonation of the amino group may reduce reactivity, while alkaline conditions promote hydrolysis .

pH Stability (Half-Life) Major Degradation Pathway 2 >30 days Minimal degradation 7.4 ~15 days Oxidative deamination 12 <7 days Hydrolysis of carboxylic acid

Q. What crystallographic methods are suitable for determining the solid-state structure of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: methanol/water). Use SHELX suite for structure refinement. The orthorhombic crystal system (space group P222) is common for benzoic acid derivatives .

- Powder XRD : Compare experimental patterns with simulated data from CIF files to confirm phase purity .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for this compound?

- Methodological Answer :

- Purity Verification : Re-measure using differential scanning calorimetry (DSC) with a heating rate of 5°C/min.

- Polymorphism Screening : Use solvent-drop grinding to identify alternative crystalline forms.

- Literature Review : Cross-reference patents (e.g., JP XVIII standards) and academic reports to identify consensus values (178–181°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.